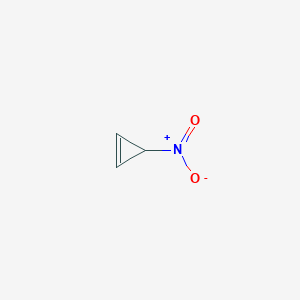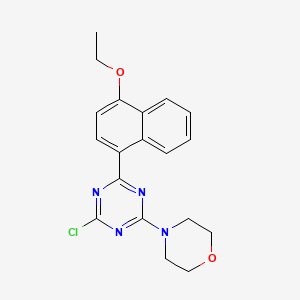
2-(2-Chloro-2-nitroethenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-2-nitroethenyl)phenol is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 2-chloro-2-nitroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-nitroethenyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a chloronitroethene compound. One common method involves the reaction of 2-chloronitroethene with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates a halide ion to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-2-nitroethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2-(2-Chloro-2-nitroethenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-2-nitroethenyl)phenol involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, facilitating the attack of nucleophiles on the aromatic ring.
Electrophilic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, enhancing its reactivity towards electrophiles.
Comparaison Avec Des Composés Similaires
2-(2-Chloro-2-nitroethenyl)phenol can be compared with other similar compounds, such as:
2-Chlorophenol: Similar in structure but lacks the nitro group, resulting in different reactivity and applications.
2-Nitrophenol: Contains a nitro group but lacks the chloroethenyl substitution, leading to different chemical properties.
2,4-Dinitrophenol: Contains two nitro groups, making it more reactive in certain chemical reactions.
Propriétés
Numéro CAS |
117672-17-0 |
|---|---|
Formule moléculaire |
C8H6ClNO3 |
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
2-(2-chloro-2-nitroethenyl)phenol |
InChI |
InChI=1S/C8H6ClNO3/c9-8(10(12)13)5-6-3-1-2-4-7(6)11/h1-5,11H |
Clé InChI |
VCUNFVMGWAUBHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=C([N+](=O)[O-])Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


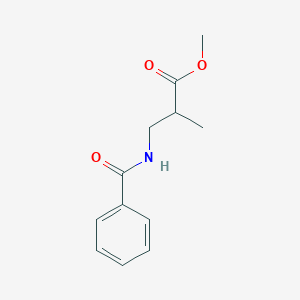

![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
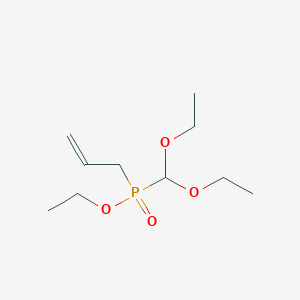
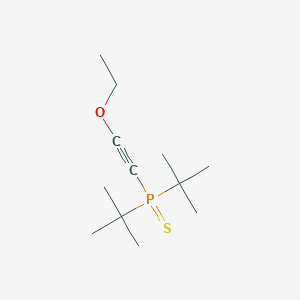

![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)




